3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of the trifluorophenyl group adds further complexity and potential for diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a bioisostere in drug design, replacing traditional aromatic rings to improve pharmacokinetic properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for developing new drugs with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. This combination can lead to improved pharmacological profiles and targeted biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine
- 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine
Uniqueness
3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in drug design and materials science, offering advantages such as increased metabolic stability, reduced non-specific binding, and enhanced solubility compared to other similar compounds .
Properties
IUPAC Name |
3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-7-2-1-6(8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBAWZYSERMMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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